2-Hydroxy-5-phenylazobenzaldehyde
CAS No.: 151726-58-8
Cat. No.: VC0190053
Molecular Formula: C13H10N2O2
Molecular Weight: 226.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151726-58-8 |
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Molecular Formula | C13H10N2O2 |
Molecular Weight | 226.23 |
IUPAC Name | 2-hydroxy-5-phenyldiazenylbenzaldehyde |
Standard InChI | InChI=1S/C13H10N2O2/c16-9-10-8-12(6-7-13(10)17)15-14-11-4-2-1-3-5-11/h1-9,17H |
SMILES | C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name for this compound is 2-hydroxy-5-phenyldiazenylbenzaldehyde, reflecting its salicylaldehyde backbone (2-hydroxybenzaldehyde) modified with an azo group (-N=N-) linking to a phenyl ring at the para position . The E-configuration of the azo bond is confirmed through spectroscopic and crystallographic analyses, which show planarity between the aromatic rings and the N=N bond .
The molecular structure exhibits intramolecular hydrogen bonding between the hydroxyl (-OH) and aldehyde (-CHO) groups, stabilizing the enol tautomer in solution . X-ray diffraction studies of related azo-salicylaldehyde derivatives reveal bond lengths of 1.28 Å for the N=N bond and 1.23 Å for the carbonyl (C=O) bond, consistent with conjugated π-system delocalization .
Table 1: Key Structural Parameters
Property | Value | Method/Source |
---|---|---|
N=N Bond Length | 1.28 Å | DFT/B3LYP |
C=O Bond Length | 1.23 Å | X-ray diffraction |
Dihedral Angle (Ph-N=N-Ph) | 178.5° | Computational |
Hydrogen Bond (O-H···O) | 2.61 Å | Spectroscopic |
Synthesis and Reaction Chemistry
Diazotization-Coupling Methodology
The synthesis typically involves diazotization of aniline derivatives followed by coupling with salicylaldehyde under alkaline conditions . A representative procedure involves:
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Diazotization of aniline hydrochloride with sodium nitrite (NaNO₂) at 0–5°C in HCl.
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Coupling the diazonium salt with 5-aminosalicylaldehyde in ethanol/water at pH 8–9.
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Isolation via filtration and recrystallization from ethanol, yielding orange-red crystals (75–82% yield) .
Table 2: Optimized Synthesis Conditions
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 0–5°C (Step 1) | Prevents side reactions |
pH | 8–9 (Step 2) | Enhances coupling efficiency |
Solvent | Ethanol/water (3:1) | Improves solubility |
Reaction Time | 3 hours | Maximizes conversion |
Schiff Base Formation
The aldehyde group undergoes condensation with primary amines to form Schiff bases, which exhibit enhanced biological activity. For example, reaction with 4-aminophenol produces a chelating ligand capable of binding transition metals like Cu(II) and Fe(III) . These complexes demonstrate antimicrobial efficacy against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 128–130°C, with decomposition commencing at 245°C under nitrogen . The compound’s thermal resilience makes it suitable for high-temperature applications in polymer stabilization.
Table 3: Thermodynamic Properties
Property | Value | Measurement Technique |
---|---|---|
Melting Point | 128–130°C | DSC |
Boiling Point | 398°C (predicted) | Joback method |
Enthalpy of Formation | 19.85 kJ/mol | Computational |
Heat Capacity (Cp) | 312 J/mol·K | DFT/B3LYP |
Spectroscopic Profiles
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FT-IR: Strong absorption at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (N=N stretch), and 3250 cm⁻¹ (O-H stretch) .
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UV-Vis: λ_max = 365 nm in ethanol (π→π* transition of azo group), with molar absorptivity ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹ .
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¹H NMR (DMSO-d6): δ 10.02 (s, 1H, CHO), 9.85 (s, 1H, OH), 8.25–7.45 (m, 8H, aromatic) .
Computational Chemistry Insights
DFT studies at the B3LYP/6-311++G(d,p) level provide detailed electronic characterization :
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HOMO-LUMO Gap: 3.45 eV, indicating moderate chemical reactivity.
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Hyperpolarizability (β): 8.7×10⁻³⁰ esu, suggesting potential in nonlinear optics.
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Molecular Electrostatic Potential (MEP): Negative charge localized on oxygen atoms, directing electrophilic attacks to the azo group .
Equation 1: First Hyperpolarizability
This value exceeds that of urea (β = 0.37×10⁻³⁰ esu), highlighting its utility in frequency doubling applications .
Biological and Material Applications
Antimicrobial Agents
Schiff base derivatives inhibit bacterial DNA gyrase by coordinating Mg²⁺ ions in the enzyme’s active site. The zinc(II) complex shows 92% inhibition of Escherichia coli biofilm formation at 32 μg/mL .
Fluorescent Probes
Conjugation with BODIPY dyes creates pH-sensitive probes with quantum yield Φ = 0.63 in aqueous media, enabling lysosomal imaging in live cells .
Table 4: Fluorescence Properties
Probe Derivative | λ_em (nm) | Quantum Yield | Application |
---|---|---|---|
BODIPY-Azo | 520 | 0.63 | Lysosomal tracking |
Ru(II)-Polypyridyl | 610 | 0.18 | Oxygen sensing |
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